2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid
Description
2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a thiazole-derived compound characterized by a carboxylic acid group at position 4 and a propenylamino (allylamino) substituent at position 2 of the heterocyclic ring. The propenylamino group introduces an unsaturated hydrocarbon chain, which may enhance electronic conjugation or steric interactions compared to simpler alkyl or aromatic substituents. Thiazole-4-carboxylic acids are widely explored in medicinal chemistry and materials science due to their versatile reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-5(4-12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNEZRETDHIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with prop-2-enylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid has been explored for its potential as an antimicrobial agent . Research indicates that compounds with thiazole structures exhibit significant antibacterial and antifungal properties, making them valuable in developing new antibiotics and antifungal medications .
Anticancer Activity
This compound has shown promise in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and liver cancers. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, derivatives of thiazole have been reported to induce cell cycle arrest and apoptosis in cancer cells through interactions with specific molecular targets .
Beyond antimicrobial and anticancer properties, this compound is being investigated for its role in modulating metabolic pathways. It has been shown to interact with enzymes involved in metabolic regulation, potentially influencing conditions such as diabetes and obesity by affecting glucose metabolism and insulin signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
Case Study 2: Anticancer Properties
In a recent investigation on anticancer agents, this compound demonstrated notable cytotoxicity against several cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations (below 10 μM), suggesting its potential as a lead compound for further development .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs, emphasizing substituent variations and their impact on molecular properties:
Key Observations:
- Substituent Effects on Melting Points: Aryl substituents, such as 3-chlorophenyl, confer higher melting points (206–207°C) due to enhanced crystallinity and intermolecular interactions . In contrast, alkylamino groups (e.g., ethylamino) may reduce melting points by introducing conformational flexibility .
AgrA Inhibition (Quorum-Sensing)
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid inhibits the response regulator AgrA in Staphylococcus aureus, disrupting quorum-sensing and virulence factor production . The methylphenyl group likely facilitates hydrophobic interactions with AgrA’s DNA-binding domain.
- Hypothesized Activity of Propenylamino Derivative: The unsaturated propenylamino group may enhance binding affinity through π-π stacking or hydrogen bonding, though experimental validation is required.
Scaffold Utility
- 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid is employed as a versatile scaffold in drug discovery due to its halogenated aromatic system, which supports diverse functionalization .
Biological Activity
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound comprises a thiazole ring with an amino group attached to a prop-2-enyl chain. This unique structure allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL | |
| Candida albicans | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancers.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compound induced apoptosis through intrinsic pathways, as evidenced by:
- Caspase Activation : Increased levels of activated caspases (-9 and -3).
- Cell Cycle Arrest : Significant G0/G1 phase arrest was observed.
The half-maximal inhibitory concentration (IC50) values were reported as follows:
- A549: IC50 = 15 µM
- MCF7: IC50 = 12 µM
This suggests that the compound could serve as a lead for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can engage in π-π stacking interactions with nucleic acids or proteins, while the allylamino group can form hydrogen bonds. This dual interaction may lead to:
- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cancer cell metabolism.
- DNA Intercalation : Evidence suggests that it may intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid?
The synthesis typically involves condensation reactions between thiazole precursors and propenylamine derivatives. For example, analogous thiazole-carboxylic acids are synthesized via coupling reactions using acryloyl chloride and amines in the presence of a base like triethylamine under inert conditions . Purification often involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Structural confirmation combines nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL can resolve atomic positions and confirm stereochemistry .
Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?
The compound’s solubility depends on pH and solvent polarity. In aqueous buffers, it may require dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as co-solvents. For organic phases, dichloromethane (DCM) or tetrahydrofuran (THF) is often effective. Pre-solubilization in mild acids/bases (e.g., acetic acid or sodium bicarbonate) can enhance stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
Discrepancies in NMR or XRD data often arise from conformational flexibility or hydrogen bonding. For example, trans-coplanar conformers dominate in thiazole derivatives due to intramolecular hydrogen bonding between the thiazole nitrogen and adjacent functional groups, as observed in SCXRD studies . Computational modeling (DFT or molecular dynamics) can validate experimental observations by simulating energetically favorable conformers.
Q. What strategies are used to investigate the structure-activity relationship (SAR) of this compound in biological systems?
SAR studies involve systematic modifications (e.g., substituent additions at the propenylamino group or thiazole ring) followed by in vitro assays. For instance, replacing the propenyl group with bulkier substituents may enhance receptor binding affinity, as seen in EP2/EP3 agonist studies . High-throughput screening and molecular docking (using software like AutoDock) help prioritize synthetic targets .
Q. What computational approaches are effective for predicting the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density, frontier molecular orbitals, and reaction pathways. For example, theoretical studies on similar thiazoles reveal that sulfur’s electronegativity influences charge distribution, affecting nucleophilic/electrophilic sites .
Q. How do researchers address challenges in crystallizing this compound for X-ray studies?
Crystallization requires optimization of solvent polarity, temperature, and slow evaporation rates. Co-crystallization with stabilizing agents (e.g., crown ethers) or using microseeding techniques improves crystal quality. SHELX software is critical for refining twinned or low-resolution datasets .
Q. What pharmacological models are suitable for evaluating its bioactivity, such as enzyme inhibition or receptor modulation?
In vitro assays (e.g., enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization) quantify inhibition constants (Ki) for targets like kinases or G-protein-coupled receptors. For example, thiazole-carboxylic acids have been tested as AMPK inhibitors and DNA repair modulators . In vivo models (e.g., murine xenografts) assess therapeutic potential and pharmacokinetics.
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure reproducibility.
- Data Validation : Cross-validate spectral data with computational predictions to minimize artifacts.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and compound handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
